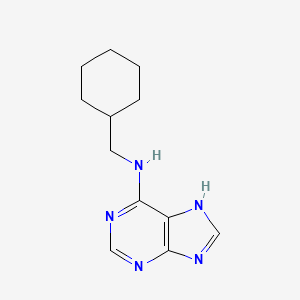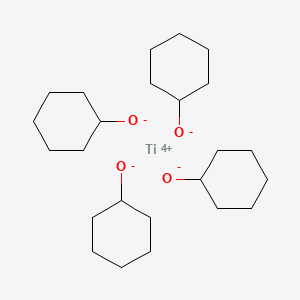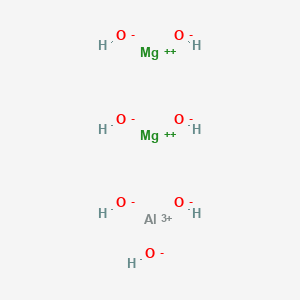
Aluminium dimagnesium heptahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium dimagnesium heptahydroxide is a chemical compound with the molecular formula AlH7Mg2O7. It is composed of aluminium, magnesium, and hydroxide ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminium dimagnesium heptahydroxide can be synthesized through various methods. One common method involves the coprecipitation of aluminium and magnesium salts in an alkaline medium. The reaction typically involves mixing solutions of aluminium sulfate and magnesium sulfate with a sodium hydroxide solution. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, this compound is often produced using mechanochemical methods. This involves the mechanical grinding of aluminium hydroxide and magnesium hydroxide in the presence of carbon dioxide. This method is advantageous as it reduces preparation costs and simplifies the water washing process .
Chemical Reactions Analysis
Types of Reactions
Aluminium dimagnesium heptahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and magnesium oxide.
Reduction: It can be reduced to form aluminium and magnesium metals.
Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids like hydrochloric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include aluminium oxide, magnesium oxide, aluminium chloride, and magnesium chloride, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aluminium dimagnesium heptahydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation reactions.
Biology: The compound is used in the preparation of biological buffers and as a component in certain biochemical assays.
Medicine: It is used in the formulation of antacids and other pharmaceutical products due to its ability to neutralize stomach acid.
Industry: The compound is used as a flame retardant and as a stabilizer in the production of polyvinyl chloride (PVC) plastics
Mechanism of Action
The mechanism of action of aluminium dimagnesium heptahydroxide involves its ability to neutralize acids and act as a buffer. In biological systems, the compound dissociates into aluminium, magnesium, and hydroxide ions, which interact with various molecular targets and pathways. For example, in antacid formulations, the hydroxide ions neutralize gastric acid, while the aluminium and magnesium ions provide additional buffering capacity .
Comparison with Similar Compounds
Similar Compounds
Aluminium hydroxide: Similar in its antacid properties but lacks the additional buffering capacity provided by magnesium.
Magnesium hydroxide: Also used as an antacid but does not provide the same level of acid neutralization as aluminium dimagnesium heptahydroxide.
Aluminium magnesium silicate: Used as a thickening agent in pharmaceuticals and cosmetics but has different chemical properties and applications
Uniqueness
This compound is unique due to its combined properties of aluminium and magnesium hydroxides, providing enhanced buffering capacity and stability. This makes it particularly useful in applications requiring strong acid neutralization and buffering, such as in pharmaceuticals and industrial processes .
Properties
CAS No. |
64561-84-8 |
|---|---|
Molecular Formula |
AlH7Mg2O7 |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
aluminum;dimagnesium;heptahydroxide |
InChI |
InChI=1S/Al.2Mg.7H2O/h;;;7*1H2/q+3;2*+2;;;;;;;/p-7 |
InChI Key |
IKFQQXJEYIOBSG-UHFFFAOYSA-G |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


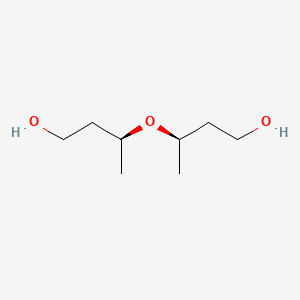
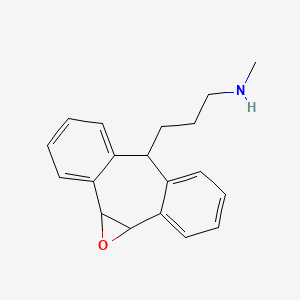
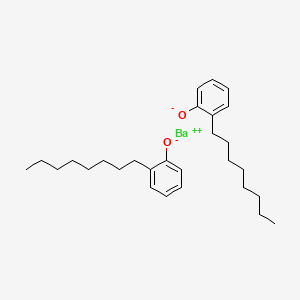
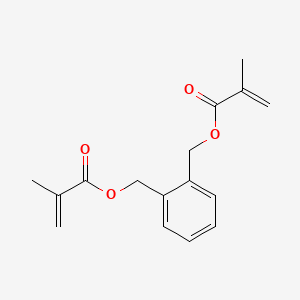
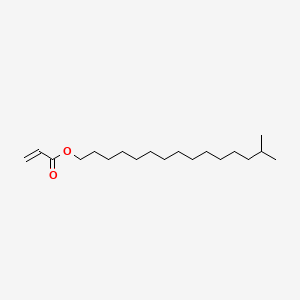
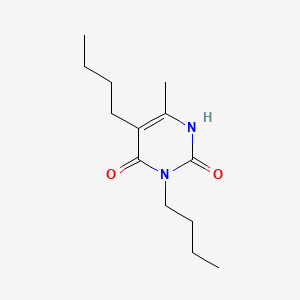
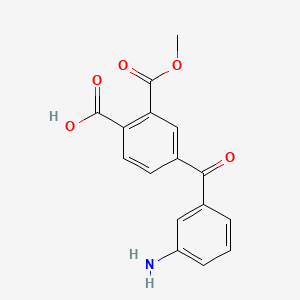
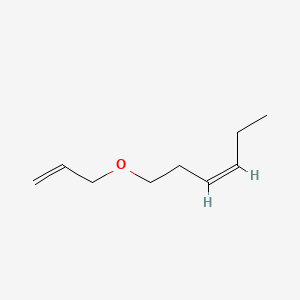

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
